
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is a chemical compound with a complex structure that includes an amino group, a methoxyphenyl group, and a dodecanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride typically involves several steps. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to form the corresponding amine. The final step involves the reaction of the amine with a dodecanone derivative under acidic conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure hydrogenation techniques and the use of catalysts such as Raney nickel or Co-NiO dual catalysts. These methods are designed to optimize yield and purity while minimizing waste and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the dodecanone backbone can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 2-Hydroxy-1-(4-methoxy-phenyl)-dodecan-1-one.
Reduction: Formation of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4’-methoxyacetophenone hydrochloride: Similar structure but with a shorter carbon chain.
2-Amino-1-(4-methoxyphenyl)propan-1-ol hydrochloride: Similar structure but with a different functional group on the carbon chain
Uniqueness
2-Amino-1-(4-methoxy-phenyl)-dodecan-1-one, hydrochloride is unique due to its longer carbon chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
| 63424-81-7 | |
Formule moléculaire |
C19H32ClNO2 |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
2-amino-1-(4-methoxyphenyl)dodecan-1-one;hydrochloride |
InChI |
InChI=1S/C19H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16;/h12-15,18H,3-11,20H2,1-2H3;1H |
Clé InChI |
OYRKIGWALFDUKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


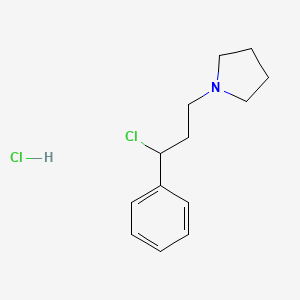

![N-[(E)-furan-2-ylmethylideneamino]octadecanamide](/img/structure/B12002438.png)
![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)
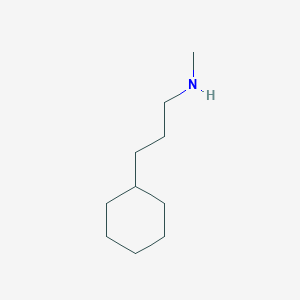
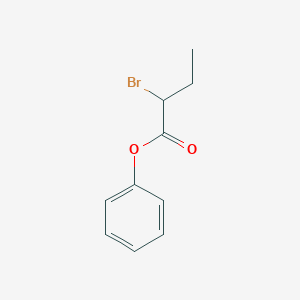

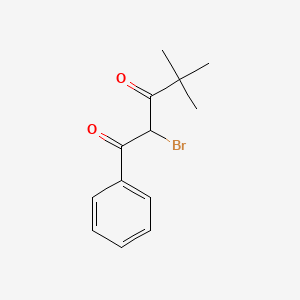

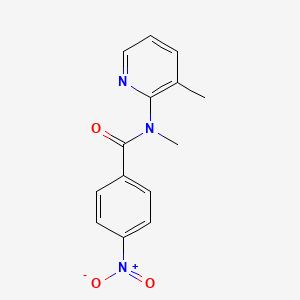
![9-Bromo-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002482.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea](/img/structure/B12002491.png)

